molecular formula C14H19NO4 B1603874 Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate CAS No. 180863-55-2

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

Cat. No.: B1603874
CAS No.: 180863-55-2
M. Wt: 265.3 g/mol
InChI Key: YBEKNOSAAIRRRW-UHFFFAOYSA-N
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Description

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound with the molecular formula C14H19NO4. It is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The compound features a benzoate ester group, a tert-butoxycarbonyl (Boc) protected amine, and a methyl group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-aminomethylbenzoate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the Boc-protected amine with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate has the molecular formula C14H19NO4C_{14}H_{19}NO_{4}. The compound features a benzoate ester group and a tert-butoxycarbonyl (Boc) protected amine, making it a significant intermediate in organic synthesis. The Boc group enhances the stability and solubility of the amine, allowing for selective reactions under acidic conditions.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its structure allows for various transformations, facilitating the development of new compounds with desired properties .

Medicinal Chemistry

The compound is instrumental in synthesizing biologically active molecules such as enzyme inhibitors and receptor ligands. It is particularly relevant in drug development targeting neurological and cardiovascular diseases due to its ability to interact with biological macromolecules .

Biochemical Research

In biochemical studies, this compound can be employed to investigate enzyme interactions and protein modifications. The Boc-protected amine can be selectively deprotected to yield free amines that participate in further biochemical reactions .

Industrial Applications

This compound is also utilized in producing fine chemicals and specialty materials. Its versatility contributes to advancements in material science and the development of new technologies .

Research indicates that this compound exhibits several biological activities:

Antitubercular Activity

Structural analogs of this compound have shown promise as inhibitors targeting polyketide synthase 13 (Pks13), which is essential for Mycobacterium tuberculosis survival. While direct testing of this specific compound has not been reported, its analogs demonstrated significant antibacterial properties .

In Vitro Studies

In vitro assays reveal that related compounds possess minimal inhibitory concentrations (MICs) below 1 μM against various bacterial strains, indicating potent antibacterial effects .

Case Studies and Research Findings

Several studies highlight the applications and efficacy of this compound:

Case Study 1: Anticancer Activity

A study explored modifications of macrocyclic backbones using this compound to control conformation for enhanced anticancer activity. Results indicated that specific structural modifications could lead to improved interactions with cancer-related targets .

Case Study 2: Enzyme Inhibition

Research demonstrated that derivatives of this compound could effectively inhibit enzymes involved in critical metabolic pathways, showcasing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate depends on its specific application. In general, the compound acts as a precursor or intermediate in chemical reactions, facilitating the formation of desired products. The Boc-protected amine group can be selectively deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions. The ester group can also undergo hydrolysis or other transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate can be compared with other similar compounds, such as:

    Methyl 3-aminomethylbenzoate: Lacks the Boc protection, making it more reactive but less stable.

    Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate: Features a methylated amine, offering different reactivity and stability profiles.

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group, providing additional functionalization options.

The uniqueness of this compound lies in its combination of the Boc-protected amine and ester functionalities, which offer a balance of stability and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a tert-butoxycarbonyl (Boc) protected amino group. The presence of the amino group suggests potential interactions with various biological targets, such as enzymes and receptors, enhancing its pharmacological profile. The Boc group is commonly used in drug development to improve solubility and stability.

The biological activity of this compound is attributed to its ability to interact with cellular macromolecules. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the activity of enzymes or receptors involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Case Studies and Research Findings

  • Antitubercular Activity :
    A study identified novel inhibitors targeting the polyketide synthase 13 (Pks13) domain, crucial for Mycobacterium tuberculosis survival. While this compound was not directly tested, its structural analogs showed promising results in inhibiting mycobacterial growth .
  • In Vitro Studies :
    In vitro assays demonstrated that compounds related to this compound possess minimal inhibitory concentrations (MICs) below 1 μM against various bacterial strains, suggesting potent antibacterial properties .
  • Synthesis and Modification :
    The synthesis of this compound involves multiple steps that preserve functional groups essential for biological activity. Modifications to the structure can lead to variations in potency and selectivity against specific targets.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialPotential activity against bacteria
AnticancerInhibition of cancer cell growth
Enzyme InhibitionInteraction with metabolic enzymes

Q & A

Basic Questions

Q. What are the common synthetic routes and optimal conditions for preparing Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate?

The compound is typically synthesized via Boc protection of an amine intermediate. A representative method involves reacting a benzylamine derivative with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in the synthesis of a PET imaging agent precursor, the Boc-protected intermediate was generated by coupling tert-butoxycarbonyl groups to a pyrazole-containing scaffold using KOH in methanol/water at room temperature, followed by neutralization and extraction . Optimal conditions often include inert atmospheres (N₂), mild temperatures (15–25°C), and polar aprotic solvents like dichloroethane or methanol. Characterization via LCMS (e.g., [M+H]+ = 552.1) and TLC is critical for monitoring reaction progress .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : Proton and carbon NMR confirm the Boc group (e.g., tert-butyl singlet at δ 1.48 ppm) and methyl ester resonance (δ 3.8–3.9 ppm) .
  • LCMS/APCI : Validates molecular weight (e.g., m/z 552.1 [M+H]+) and purity .
  • TLC : Used to track reaction completion (e.g., petroleum ether/EtOAc = 1:1) .
  • XPS/PM-IRRAS : For surface-functionalized derivatives in polymer chemistry .

Q. How does the tert-butoxycarbonyl (Boc) group function as a protective moiety in this compound?

The Boc group shields the amine during multi-step syntheses, preventing unwanted nucleophilic reactions. It is stable under basic and mildly acidic conditions but cleavable via strong acids (e.g., TFA) or thermal β-scission of the tert-butoxyl radical, as observed in ESR studies . This stability is leveraged in drug development, such as protecting amines in ROS1/ALK inhibitors for PET imaging .

Advanced Research Questions

Q. What are the stability limitations of the Boc group in this compound under radical or high-temperature conditions?

The Boc group undergoes β-scission at elevated temperatures (>100°C) or in the presence of radicals, releasing CO₂ and forming a tert-butoxyl radical. Absolute rate constants for this process vary by solvent (e.g., 1.2 × 10⁶ s⁻¹ in cyclohexane at 298 K), which impacts synthetic strategies requiring thermal activation . Researchers must avoid prolonged heating in radical-rich environments (e.g., Pd/C-mediated hydrogenations) unless deprotection is intentional .

Q. How is this compound utilized in the development of radiopharmaceuticals or PET imaging agents?

It serves as a key intermediate in synthesizing isotopologues of inhibitors like lorlatinib. For example, in , the Boc-protected amine was incorporated into a pyrazole-pyridine scaffold, followed by hydrolysis to a carboxylic acid for chelator conjugation. The Boc group ensures amine integrity during coupling steps, with final deprotection enabling coordination with radionuclides (e.g., ¹¹C or ¹⁸F) .

Q. What role does this compound play in designing antimicrobial polymers?

In poly(oxazoline)s, the Boc-protected amine enables post-polymerization functionalization. For instance, describes a bifunctional initiator (3-[(tert-butoxycarbonyl)amino]benzyl-p-toluenesulfonate) to synthesize polymers with terminal quaternary ammonium groups. The Boc group’s inertness during polymerization allows precise control over antimicrobial end-group density, achieving MIC values as low as 0.1 mM against S. aureus .

Q. How do conflicting data on Boc group stability influence experimental design?

While ESR studies highlight β-scission risks , synthetic protocols in and successfully employ Boc protection under mild conditions. To resolve contradictions, researchers should:

  • Pre-screen solvents for radical activity (e.g., avoid tert-butylbenzene).
  • Use low-temperature photoredox/Ni catalysis for thioetherification to minimize decomposition .
  • Monitor reactions in real-time via TLC/LCMS to detect premature deprotection .

Q. What methodologies enable the incorporation of this compound into chiral polymers or catalysts?

Chiral derivatives are synthesized via asymmetric catalysis or resolution. For example, describes chiral SAMs on nickel using poly{methyl (2R)-3-(bithiophenethio)-2-[(Boc)amino]propanoate}, where the Boc group stabilizes the amine during electropolymerization. Similarly, Pt(II) complexes with Boc-protected chiral ligands achieve enantioselectivity in hydroformylation .

Properties

IUPAC Name

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-6-5-7-11(8-10)12(16)18-4/h5-8H,9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEKNOSAAIRRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627682
Record name Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180863-55-2
Record name Methyl 3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180863-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-{[(tert-butoxycarbonyl)amino]methyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
1,5,7-Triaza-3-azoniatricyclo[3.3.1.13,7]decane
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

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